methyl 4-{[(E)-(5-bromo-2-hydroxyphenyl)methylidene]amino}benzoate
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Overview
Description
Methyl 4-[(5-bromo-2-hydroxybenzylidene)amino]benzoate is an organic compound with the molecular formula C15H12BrNO3. This compound is known for its unique structural properties, which include a bromine atom, a hydroxyl group, and a benzylideneamino moiety. These features make it a valuable compound in various scientific research fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-[(5-bromo-2-hydroxybenzylidene)amino]benzoate typically involves the condensation reaction between 5-bromo-2-hydroxybenzaldehyde and methyl 4-aminobenzoate. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Advanced techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
Methyl 4-[(5-bromo-2-hydroxybenzylidene)amino]benzoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The imine group can be reduced to form amines.
Substitution: The bromine atom can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) and sodium ethoxide (NaOEt) are used under basic conditions
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and reduced derivatives.
Substitution: Various substituted aromatic compounds depending on the nucleophile used
Scientific Research Applications
Methyl 4-[(5-bromo-2-hydroxybenzylidene)amino]benzoate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential antimicrobial and cytotoxic properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and antibacterial activities.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of methyl 4-[(5-bromo-2-hydroxybenzylidene)amino]benzoate involves its interaction with specific molecular targets. The compound can form hydrogen bonds and other interactions with enzymes and receptors, leading to inhibition or activation of biological pathways. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell walls or interfere with essential enzymes .
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-[(5-bromo-2-hydroxybenzyl)amino]benzoate
- 4-[(5-Bromo-2-hydroxybenzylidene)amino]benzoic acid
- Methyl 4-{[5-(5-bromo-2-hydroxybenzylidene)-3-methyl-4-oxo-1,3-thiazolidin-2-ylidene]amino}benzoate
Uniqueness
Methyl 4-[(5-bromo-2-hydroxybenzylidene)amino]benzoate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its bromine atom and hydroxyl group provide sites for further chemical modification, making it a versatile intermediate in organic synthesis .
Properties
Molecular Formula |
C15H12BrNO3 |
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Molecular Weight |
334.16 g/mol |
IUPAC Name |
methyl 4-[(5-bromo-2-hydroxyphenyl)methylideneamino]benzoate |
InChI |
InChI=1S/C15H12BrNO3/c1-20-15(19)10-2-5-13(6-3-10)17-9-11-8-12(16)4-7-14(11)18/h2-9,18H,1H3 |
InChI Key |
GMIGZHGBAWJBLT-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)N=CC2=C(C=CC(=C2)Br)O |
Origin of Product |
United States |
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